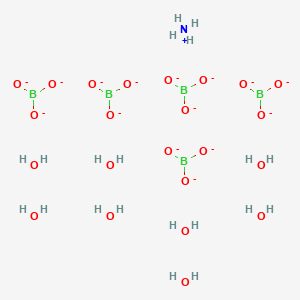
Diethyl (2r)-2-chlorosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2r)-2-chlorosuccinate is an organic compound with the molecular formula C8H13ClO4 It is a derivative of succinic acid, where the hydrogen atom at the second carbon is replaced by a chlorine atom, and the carboxyl groups are esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2r)-2-chlorosuccinate can be synthesized through several methods. One common approach involves the chlorination of diethyl succinate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C4H6(CO2Et)2+SOCl2→C4H5Cl(CO2Et)2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2r)-2-chlorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to diethyl succinate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Diethyl (2r)-2-azidosuccinate or diethyl (2r)-2-thiocyanatosuccinate.
Reduction: Diethyl succinate.
Hydrolysis: 2-chlorosuccinic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl (2r)-2-chlorosuccinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of drugs, particularly those targeting metabolic pathways involving succinic acid derivatives.
Biological Studies: It is employed in studies investigating enzyme-catalyzed reactions and metabolic processes.
Industrial Applications: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of diethyl (2r)-2-chlorosuccinate involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In biological systems, it may interact with enzymes that process succinic acid derivatives, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl succinate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl (2r)-2-bromosuccinate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
Diethyl (2r)-2-iodosuccinate: Contains an iodine atom, making it more reactive than the chloro and bromo analogs.
Uniqueness
Diethyl (2r)-2-chlorosuccinate is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chlorine atom provides a good leaving group for substitution reactions, while the ester groups offer opportunities for further functionalization.
Eigenschaften
Molekularformel |
C8H13ClO4 |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
diethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
JWJDXJCSVYLGDD-ZCFIWIBFSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C(=O)OCC)Cl |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)







